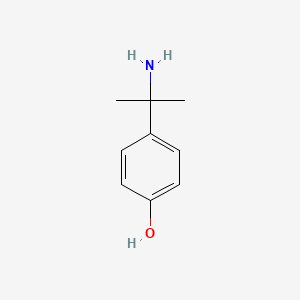
4-(2-Aminopropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminopropan-2-yl)phenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
4-(2-Aminopropan-2-yl)phenol has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
1.1 Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer and neurodegenerative disorders .
1.2 Antimicrobial Properties
Studies have shown that compounds related to this compound possess antimicrobial activity against a range of pathogens. For instance, its derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
1.3 Anticancer Activity
The compound has been explored for its potential as an anticancer agent. Research indicates that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Material Science Applications
This compound is also utilized in the field of materials science, particularly in the development of polymers and resins.
2.1 Epoxy Resins
The compound serves as a curing agent in epoxy resin formulations. Its amine functionality enhances the cross-linking density of the resin, improving mechanical properties and thermal stability. This application is critical in industries such as automotive and aerospace, where high-performance materials are essential .
2.2 Coatings and Adhesives
In coatings and adhesives, this compound contributes to improved adhesion and durability. Its incorporation into formulations enhances resistance to environmental factors such as moisture and temperature fluctuations .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH radical scavenging assays. Results indicated that specific modifications to the phenolic structure significantly enhanced antioxidant activity compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent in treating infections .
Case Study 3: Application in Epoxy Resins
A formulation study on epoxy resins incorporating this compound as a curing agent showed improved tensile strength and thermal stability compared to traditional curing agents. The study concluded that the use of this compound could lead to more robust materials suitable for demanding applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant Activity | Protects against oxidative stress |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Material Science | Curing Agent for Epoxy Resins | Improves mechanical properties |
| Coatings and Adhesives | Enhances adhesion and durability |
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-(2-aminopropan-2-yl)phenol |
InChI |
InChI=1S/C9H13NO/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6,11H,10H2,1-2H3 |
Clé InChI |
YOZMIMYRFCYAQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













